molecular formula C12H16N4O3 B7885581 methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanoate

methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanoate

Cat. No.: B7885581
M. Wt: 264.28 g/mol
InChI Key: MMZFTTAHYPUMRI-UHFFFAOYSA-N
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Description

Methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanoate is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-d][1,2,4]triazin core, makes it an interesting subject for scientific research.

Preparation Methods

Mechanism of Action

The mechanism of action of methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways vary depending on the specific application and biological context.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-4-10-14-15(6-5-11(17)19-3)12(18)9-7-8(2)13-16(9)10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZFTTAHYPUMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C2=CC(=NN21)C)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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